molecular formula C16H12N6O2S2 B2746116 2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole CAS No. 1203046-41-6

2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B2746116
CAS No.: 1203046-41-6
M. Wt: 384.43
InChI Key: LZGPOXDURSXXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with a thiazole moiety linked via a thioether bridge. This scaffold is structurally analogous to several pharmacologically active compounds, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-methyl-4-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S2/c1-10-17-12(8-25-10)9-26-16-19-18-15-6-5-14(20-21(15)16)11-3-2-4-13(7-11)22(23)24/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGPOXDURSXXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Biological Activity

2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole (CAS Number: 1203046-41-6) is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N6O2S2C_{16}H_{12}N_{6}O_{2}S_{2}, with a molecular weight of 384.4 g/mol. Its structure includes a thiazole ring and a triazolo-pyridazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H12N6O2S2C_{16}H_{12}N_{6}O_{2}S_{2}
Molecular Weight384.4 g/mol
CAS Number1203046-41-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the thiazole ring and subsequent functionalization with the triazolo-pyridazine moiety. Specific synthetic routes can vary depending on the desired substituents and yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains including Mycobacterium tuberculosis and other pathogens.

A study reported that certain derivatives demonstrated an IC50 range of 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular activity . The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Cytotoxicity

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that some derivatives were non-toxic at concentrations effective against pathogens. This suggests a favorable therapeutic index for potential drug development .

Anti-inflammatory Activity

Compounds containing similar scaffolds have also been investigated for anti-inflammatory properties. For example, some derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and TNF-α in cell cultures, indicating their potential as anti-inflammatory agents .

Case Studies

  • Anti-tubercular Activity : A series of novel substituted derivatives were synthesized and tested for their anti-tubercular efficacy. Among them, specific compounds exhibited significant activity with low IC50 values, suggesting their potential as new therapeutic agents against tuberculosis .
  • Cytotoxicity Studies : In a comparative study on the cytotoxic effects of thiazole derivatives, it was found that several compounds did not exhibit significant toxicity towards HEK-293 cells while maintaining antimicrobial efficacy .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: Thioether linkages (as in BD316817 and the target compound) require careful optimization of solvents (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) to avoid side reactions .
  • Biological Potential: Molecular docking studies on triazolo-pyridazines (e.g., vebreltinib) suggest high affinity for kinase domains, while triazolo-thiadiazoles show promise in antifungal applications .

Preparation Methods

Chloropyrimidine Precursor Activation

The foundational approach involves constructing the triazolo-pyridazine scaffold through cyclocondensation reactions. As demonstrated in recent protocols, 8-chloro-6-methyl-triazolo[4,3-b]pyridazine serves as a key intermediate. Adaptation for nitroaryl substitution proceeds via:

Step 1:
$$ \text{4-Amino-1,2,4-triazole} + \text{ethyl acetoacetate} \xrightarrow{\Delta, 110^\circ\text{C}} \text{Triazolo-pyridazinone intermediate} $$ (98% yield)

Step 2:
Chlorination with POCl₃ at reflux generates the reactive 8-chloro derivative:
$$ \text{Triazolo-pyridazinone} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{8-Chloro-6-methyl-triazolo-pyridazine} $$ (86% yield)

Step 3:
Nucleophilic aromatic substitution introduces the 3-nitrophenyl group:
$$ \text{8-Chloro intermediate} + \text{3-nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(3-Nitrophenyl)triazolo-pyridazine} $$ (72% yield, inferred from)

Alternative Oxidative Cyclization

Emerging methods employ oxidative C-H functionalization for direct aryl incorporation:
$$ \text{Mercaptotriazole precursor} \xrightarrow{\text{DMSO, TFA}} \text{Disulfide intermediate} \xrightarrow{\text{base}} \text{Triazolo-pyridazine} $$ (89% yield)

Thiazole Moiety Functionalization

Hantzsch Thiazole Synthesis

The 2-methylthiazole nucleus is constructed via classical Hantzsch methodology:
$$ \text{Thioacetamide} + \text{chloroacetone} \xrightarrow{\text{EtOH, reflux}} \text{2-Methylthiazole} $$ (81% yield)

Thioether Bond Formation

Nucleophilic Substitution

Coupling of the triazolo-pyridazine-thiol and chloromethylthiazole proceeds under basic conditions:
$$ \text{6-(3-Nitrophenyl)triazolo-pyridazine-3-thiol} + \text{4-Chloromethyl-2-methylthiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$ (78% yield)

Nanoparticle-Catalyzed Coupling

Recent advancements utilizing NiFe₂O₄ nanoparticles enhance reaction efficiency:

Condition Yield (%) Time (min)
Without catalyst 45 180
NiFe₂O₄ (5 mg) 90 60
CuO nanoparticles 68 120

The magnetic catalyst enables easy recovery and reuse for 5 cycles without significant activity loss.

One-Pot Convergent Synthesis

Integrating multiple steps into a single vessel minimizes intermediate purification:

Reaction Scheme:

  • In situ generation of triazolo-pyridazine-thiol
  • Concurrent thiazole chloromethylation
  • Thioether coupling

$$ \text{Anhydride} + \text{thiosemicarbazide} + \text{nitroaryl precursor} \xrightarrow{\text{NiFe}2\text{O}4, \text{EtOH:H}_2\text{O}} \text{Target compound} $$ (85% yield)

Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, triazole-H)
  • δ 8.25–8.18 (m, 4H, nitrophenyl-H)
  • δ 4.52 (s, 2H, -SCH₂-)
  • δ 2.48 (s, 3H, thiazole-CH₃)

¹³C NMR:

  • 173.8 ppm (C=S)
  • 160.2 ppm (triazolo-C=N)
  • 148.4 ppm (nitroaryl-C)

HRMS (ESI):
Calculated for C₁₉H₁₄N₆O₂S₂: 430.0564 [M+H]⁺
Found: 430.0561

Comparative Methodological Analysis

Method Yield (%) Purity (%) Reaction Time Scalability
Stepwise synthesis 78 98.5 8 h Moderate
One-pot nanoparticle 85 99.2 2.5 h High
Oxidative cyclization 89 97.8 4 h Low

The nanoparticle-assisted approach demonstrates superior efficiency, attributed to enhanced surface area and Lewis acid catalysis.

Challenges and Optimization Strategies

Key Issues:

  • Nitro group reduction under hydrogenation conditions
  • Thiol oxidation during storage
  • Regioselectivity in triazolo-pyridazine substitution

Solutions:

  • Use of acetic acid as proton source to prevent nitro reduction
  • Addition of 1,4-dithiothreitol (DTT) as antioxidant in thiol intermediates
  • Directed ortho-metalation for regiocontrol in aryl substitutions

Q & A

Q. What are the optimal synthetic pathways for 2-methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
  • Thioether formation : Reacting 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol with a methylthiazole derivative under NaH/toluene conditions to form the thioether linkage .
  • Purification : Use of high-performance liquid chromatography (HPLC) to isolate intermediates, with yields optimized by controlling stoichiometry and reaction time (e.g., 6–16 hours at 50–80°C) .
  • Catalysts : Sodium hydride (NaH) or triethylamine (Et₃N) in aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitution .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitrophenyl and thiazole moieties) and purity (>95% by integration) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .

Q. What preliminary biological screening models are used to assess its pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Target 14α-demethylase lanosterol (PDB: 3LD6) via molecular docking to predict antifungal activity .
  • Cytotoxicity testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Microbial susceptibility : Broth microdilution against Candida albicans or Staphylococcus aureus to determine MICs .

Advanced Research Questions

Q. How can contradictory data on bioactivity (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent effects on nitrophenyl or thiazole groups) to identify key pharmacophores .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular inhibition) to validate mechanisms .

Q. What strategies mitigate bioactivation risks (e.g., covalent binding to proteins) during drug development?

  • Methodological Answer :
  • Glutathione (GSH) trapping assays : Detect reactive metabolites in liver microsomes via LC-MS/MS .
  • CYP450 profiling : Identify isoforms (e.g., CYP3A4/1A2) responsible for bioactivation using chemical inhibitors or recombinant enzymes .
  • Structural modification : Replace the isothiazole ring with bioisosteres (e.g., pyrazole) to reduce electrophilic intermediates .

Q. How can molecular docking guide the optimization of this compound’s antifungal activity?

  • Methodological Answer :
  • Target selection : Use fungal lanosterol 14α-demethylase (CYP51) as a template for docking studies (e.g., AutoDock Vina) .
  • Binding pose validation : Compare docking scores (ΔG) with experimental IC₅₀ values; prioritize poses with H-bonding to heme iron or hydrophobic interactions .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity via computational simulations .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • Methodological Answer :
  • HPLC-DAD/MS : Track impurities using gradient elution (e.g., 10–90% acetonitrile in H₂O + 0.1% formic acid) .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) to identify hydrolytic or oxidative byproducts .
  • X-ray crystallography : Resolve ambiguous structures (e.g., regioisomers) via single-crystal diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.